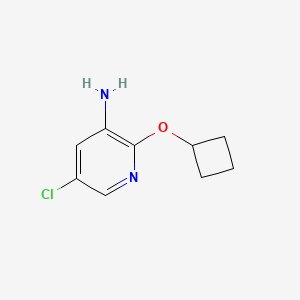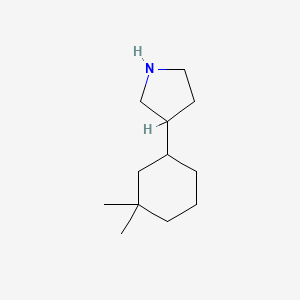
N-(butan-2-yl)-2,5-difluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(butan-2-yl)-2,5-difluoroaniline: is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound features a butan-2-yl group attached to the nitrogen atom and two fluorine atoms substituted at the 2 and 5 positions of the benzene ring. The presence of fluorine atoms can significantly alter the chemical and physical properties of the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(butan-2-yl)-2,5-difluoroaniline typically involves the reaction of 2,5-difluoroaniline with butan-2-yl halides under basic conditions. A common method includes:
Nucleophilic Substitution Reaction: 2,5-difluoroaniline reacts with butan-2-yl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of a precursor compound, such as N-(butan-2-yl)-2,5-difluoronitrobenzene, using a palladium on carbon (Pd/C) catalyst under hydrogen gas.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(butan-2-yl)-2,5-difluoroaniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products:
Oxidation Products: N-(butan-2-yl)-2,5-difluoronitrobenzene.
Reduction Products: this compound derivatives with reduced functional groups.
Substitution Products: Compounds with various substituents replacing the fluorine atoms.
Scientific Research Applications
Chemistry: N-(butan-2-yl)-2,5-difluoroaniline is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on the activity of aniline derivatives. It can serve as a model compound for investigating enzyme-substrate interactions and the role of fluorine in modulating biological activity.
Medicine: this compound derivatives have potential applications in medicinal chemistry, particularly in the design of drugs with improved pharmacokinetic properties. Fluorine atoms can enhance the lipophilicity and membrane permeability of drug molecules, leading to better absorption and distribution in the body.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties. Its fluorinated structure can impart desirable characteristics such as chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-2,5-difluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include:
Enzyme Inhibition: The compound can act as an inhibitor of enzymes by binding to their active sites and preventing substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites and altering their conformation or signaling pathways.
Comparison with Similar Compounds
- N-(butan-2-yl)-2,5-difluoronitrobenzene
- N-(butan-2-yl)-2,5-difluorobenzamide
- N-(butan-2-yl)-2,5-difluorophenol
Comparison: N-(butan-2-yl)-2,5-difluoroaniline is unique due to its specific substitution pattern and the presence of both butan-2-yl and difluoro groups. This combination can result in distinct chemical and physical properties compared to other similar compounds. For example, the presence of fluorine atoms can enhance the compound’s stability and resistance to metabolic degradation, making it more suitable for certain applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H13F2N |
|---|---|
Molecular Weight |
185.21 g/mol |
IUPAC Name |
N-butan-2-yl-2,5-difluoroaniline |
InChI |
InChI=1S/C10H13F2N/c1-3-7(2)13-10-6-8(11)4-5-9(10)12/h4-7,13H,3H2,1-2H3 |
InChI Key |
UVLSMGRSVYAZDL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=C(C=CC(=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


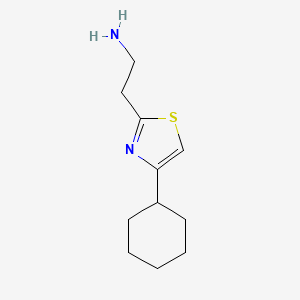

![4-[(Azetidin-3-yloxy)methyl]-2-methyl-2H-1,2,3-triazole](/img/structure/B13313748.png)
![2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13313754.png)
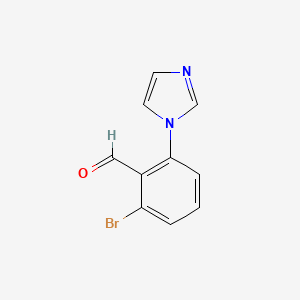
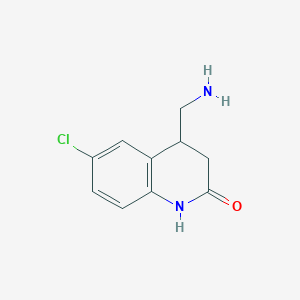
![1-methyl-N-[1-(3-methylthiophen-2-yl)ethyl]pyrrolidin-3-amine](/img/structure/B13313762.png)
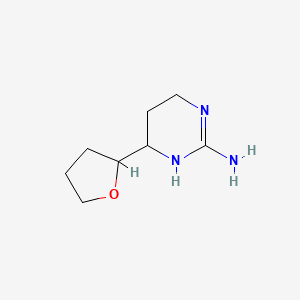

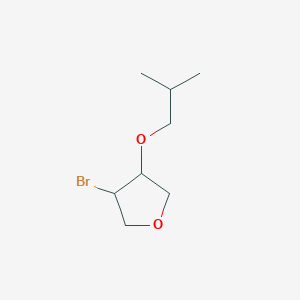
![3-[(4,4-Dimethylcyclohexyl)oxy]-4-iodooxolane](/img/structure/B13313792.png)
![8-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B13313800.png)
